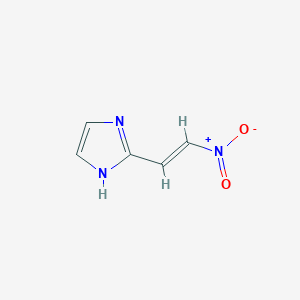

2-(2-Nitrovinyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O2 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

2-[(E)-2-nitroethenyl]-1H-imidazole |

InChI |

InChI=1S/C5H5N3O2/c9-8(10)4-1-5-6-2-3-7-5/h1-4H,(H,6,7)/b4-1+ |

InChI Key |

RCHUTZNXABCVOO-DAFODLJHSA-N |

Isomeric SMILES |

C1=CN=C(N1)/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=CN=C(N1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Nitrovinyl 1h Imidazole and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes to 2-(2-Nitrovinyl)-1H-imidazole primarily rely on the formation of the carbon-carbon double bond of the nitrovinyl group through condensation reactions. These methods involve coupling an imidazole (B134444) precursor with a nitro-containing fragment.

Condensation Reactions for Nitrovinyl Imidazole Formation

The most prominent method for the synthesis of nitrovinyl compounds is a variant of the Knoevenagel condensation, specifically the Henry reaction (or nitroaldol reaction). This reaction forms the basis for the direct construction of the 2-(2-nitrovinyl) moiety on the imidazole ring.

The Knoevenagel condensation and the related Henry reaction are fundamental C-C bond-forming reactions in organic chemistry. wikipedia.orgorganic-chemistry.org The general principle involves the base-catalyzed reaction between a compound with an active hydrogen (in this case, a nitroalkane) and a carbonyl compound (an aldehyde or ketone). wikipedia.org

For the synthesis of this compound, the process involves two key steps:

Nitroaldol Addition (Henry Reaction): The reaction is initiated by the condensation of 2-formylimidazole (imidazole-2-carboxaldehyde) with nitromethane (B149229). This step is catalyzed by a base, which deprotonates the nitromethane to form a nucleophilic nitronate anion. The anion then attacks the electrophilic carbonyl carbon of the 2-formylimidazole. wikipedia.orgorganic-chemistry.org This addition results in the formation of a β-nitro alcohol intermediate, 2-(1-hydroxy-2-nitroethyl)-1H-imidazole.

Dehydration: The resulting β-nitro alcohol is subsequently dehydrated to yield the final product, this compound. This elimination of a water molecule is often spontaneous or can be promoted by acidic or basic conditions, or by heat, leading to the formation of the α,β-unsaturated nitroalkene. organic-chemistry.org

The reaction can be performed in a single pot, as the intermediate alcohol readily dehydrates under the reaction conditions required for the initial condensation. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate Product | Final Product | Reaction Type |

| 2-Formylimidazole | Nitromethane | Base (e.g., NaOH, Et3N) | 2-(1-Hydroxy-2-nitroethyl)-1H-imidazole | This compound | Henry (Nitroaldol) Reaction |

| 2-Formylimidazole | Nitromethane | Base, followed by dehydrating agent | 2-(1-Hydroxy-2-nitroethyl)-1H-imidazole | This compound | Henry Reaction followed by Dehydration |

Applying this logic to the target compound, a hypothetical route could involve a precursor like 2-(1-halo-2-nitroethyl)-1H-imidazole, which would then undergo dehydrohalogenation to yield this compound. This remains a theoretical pathway pending specific experimental validation for this isomer.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the Knoevenagel-type condensation is highly dependent on the reaction conditions. Optimization of parameters such as the catalyst, solvent, and temperature is crucial for maximizing the yield and purity of this compound.

Catalyst: A range of catalysts can be employed for the Henry reaction, from simple inorganic bases like sodium hydroxide to organic bases such as triethylamine and piperidine. wikipedia.orgresearchgate.net The choice of base can influence reaction rates and the stability of the intermediate. For enantioselective syntheses of related compounds, chiral metal complexes involving copper, nickel, or zinc have been successfully utilized. researchgate.net

Solvent: The solvent can affect the solubility of reactants and the reaction pathway. While various organic solvents can be used, there is a growing interest in using greener media like water or performing reactions under solvent-free conditions, sometimes assisted by microwave irradiation to reduce reaction times. researchgate.netbanglajol.info

Temperature: Temperature plays a critical role. For instance, in the synthesis of the isomeric 2-nitro-1-vinyl-1H-imidazole, heating the reaction to 70 °C was found to significantly enhance the conversion to the vinyl derivative. mdpi.com Generally, higher temperatures favor the dehydration step to form the final nitroalkene product.

Stoichiometry: The ratio of reactants can also be optimized. In the aforementioned synthesis of 2-nitro-1-vinyl-1H-imidazole, using a 4.0 mmol equivalent of the halogenated reagent relative to the nitroimidazole precursor resulted in the highest conversion (nearly 100%) and a yield of 52%. mdpi.comresearchgate.net

| Parameter | Variation | Effect on Reaction |

| Catalyst | Inorganic bases (NaOH), Organic bases (piperidine, Et3N), Metal complexes (Cu(OAc)2) | Influences reaction rate, selectivity, and potential for asymmetric induction. |

| Solvent | Ethanol, Water, Dichloromethane, Solvent-free | Affects reactant solubility, reaction rate, and environmental impact. |

| Temperature | Room Temperature to Reflux (e.g., 70 °C) | Higher temperatures typically favor the dehydration step and increase reaction rate. |

| Activation | Conventional Heating, Microwave Irradiation | Microwave can significantly shorten reaction times. |

Indirect Synthesis and Functionalization Approaches

Indirect methods involve the synthesis of a precursor molecule which is then converted to the target compound or used to generate derivatives. Strategies involving Michael acceptors are particularly relevant in this context.

Strategies Utilizing Michael Acceptor Precursors

The electron-withdrawing nature of the nitro group makes nitroalkenes, such as this compound, potent Michael acceptors. acs.org This reactivity can be harnessed in two main ways: either by using a Michael acceptor as a precursor to build the final molecule or by using the final product as a Michael acceptor to synthesize derivatives.

The aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a key reaction in this category. d-nb.infochemrxiv.org One synthetic strategy involves the reaction of imidazole itself, acting as a nucleophile, with a suitable nitroalkene precursor. For example, imidazole can undergo aza-Michael addition to various nitroalkenes, a reaction that can sometimes proceed even without a catalyst under heating. d-nb.infochemrxiv.org This approach is typically used to synthesize N-substituted imidazole derivatives rather than C-substituted ones directly.

A more relevant strategy for creating derivatives of this compound involves using the target compound itself as a Michael acceptor. Once synthesized via direct routes, the nitrovinyl group is highly susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups at the β-position of the nitrovinyl moiety, leading to a diverse library of derivatives.

| Precursor Type | Reaction | Description | Resulting Structure |

| Imidazole (as nucleophile) | Aza-Michael Addition | Imidazole adds to an activated nitroalkene (e.g., β-bromonitrostyrene). | N-substituted imidazole derivative. |

| This compound (as Michael Acceptor) | Michael Addition | A nucleophile (e.g., amine, thiol, enolate) adds to the β-carbon of the nitrovinyl group. | Derivative of this compound functionalized at the side chain. |

Derivatization from 2-Nitroimidazole (B3424786) Core

A primary and direct strategy for synthesizing derivatives of this compound involves the chemical modification of the 2-nitroimidazole scaffold, also known as azomycin. mdpi.comresearchgate.net This approach leverages the existing ring structure as a foundational building block, to which the desired functional groups are appended.

A notable example is the synthesis of 2-nitro-1-vinyl-1H-imidazole, a closely related derivative. This process involves the reaction of 2-nitroimidazole with an excess of 1,2-dibromoethane (B42909). mdpi.comresearchgate.net The reaction can be optimized to favor the formation of the vinyl product over the bromoethyl intermediate by carefully controlling the stoichiometry and temperature. For instance, heating the reaction at 70°C with a 4:1 molar equivalent of 1,2-dibromoethane to 2-nitroimidazole can achieve a yield of 52%. mdpi.com This method provides a straightforward route to vinyl-substituted nitroimidazoles directly from the core heterocycle.

Further derivatization strategies start with commercially available 2-nitroimidazole to produce more complex molecules. For example, a three-step synthetic pathway can be employed to create precursors for radiolabeling, such as bromo-substituted analogs designed for positron emission tomography (PET) imaging. This highlights the versatility of the 2-nitroimidazole core in constructing a variety of functionalized derivatives.

Molecular Hybridization Strategies for Structural Elaboration

Molecular hybridization is a medicinal chemistry strategy that combines two or more pharmacophores into a single hybrid molecule, with the goal of enhancing biological activity or overcoming drug resistance. The this compound scaffold, and particularly its vinyl derivatives, are considered valuable building blocks for this purpose. mdpi.comresearchgate.net

The vinyl group on the imidazole ring is a key functional handle that allows for further structural elaboration through various coupling reactions. mdpi.com This alkene moiety enables the linkage of the nitroimidazole core, a known pharmacophore in antiparasitic and antibacterial agents, to other bioactive molecules. unimib.itwikipedia.org This approach can lead to new chemical entities with potentially improved therapeutic profiles compared to the individual precursor molecules. mdpi.comresearchgate.net The strategy relies on the selective reactivity of the vinyl group, which can participate in carbon-carbon or carbon-heteroatom bond-forming reactions to create complex hybrid structures.

Catalytic Methods in Synthesis

Catalytic methods offer efficient and often more selective routes for the synthesis of this compound and its derivatives, minimizing waste and allowing for milder reaction conditions compared to stoichiometric approaches.

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. While a direct, single-step organocatalytic synthesis of this compound is not extensively documented, established organocatalytic reactions provide a clear blueprint for its potential synthesis. The most prominent route is the Henry reaction (or nitroaldol reaction), which involves the condensation of a nitroalkane with an aldehyde or ketone. organic-chemistry.orgwikipedia.org

An organocatalytic approach would likely involve the condensation of 2-formyl-1H-imidazole with nitromethane. This reaction can be catalyzed by chiral organic bases, such as pyrrolidine (B122466) derivatives or cinchona alkaloids, to potentially afford chiral β-nitro alcohols, which can then be dehydrated to yield the target nitrovinyl compound. nih.gov Asymmetric organocatalysis has been successfully applied to the Michael addition of aldehydes to nitroalkenes, demonstrating the utility of organocatalysts in controlling stereochemistry in reactions involving the nitroalkene moiety. nih.govresearchgate.net Furthermore, bifunctional organocatalysts, such as thiourea-cinchona alkaloids, have been shown to catalyze the enantioselective hydroxylation of nitroalkenes. rsc.org

Table 1: Examples of Organocatalytic Reactions Relevant to Nitroalkene Synthesis

| Reaction Type | Catalyst Type | Substrates | Product Type | Ref |

| Enantioselective Reduction | Amine-based catalyst (AmA 7·HNTf2) | β,β-disubstituted nitroalkenes | β-chiral nitroalkanes | organic-chemistry.org |

| Michael Addition | Chiral pyrrolidine with acid co-catalyst | Aldehydes and nitroethylene | γ2-amino acid precursors | nih.gov |

| Enantioselective Hydroxylation | Bifunctional thiourea-cinchona alkaloids | Aliphatic nitroalkenes | Optically active nitroalcohols | rsc.org |

| Henry (Nitroaldol) Reaction | Cinchona alkaloids | α-Ketoesters and nitroalkanes | β-Nitroethanols | organic-chemistry.org |

Metal-Catalyzed Processes (e.g., Copper-catalyzed Cycloadditions and Thioaminations)

Metal-catalyzed reactions are powerful tools for synthesizing and functionalizing heterocyclic compounds. Copper catalysis is particularly relevant for the elaboration of the this compound scaffold.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A primary application of copper catalysis in this context is for the molecular hybridization of derivatives. While not a direct synthesis of the parent compound, the CuAAC "click" reaction is a highly efficient method for derivatization. An alkyne-functionalized nitroimidazole can react with an organic azide in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This reaction is known for its high yield, broad functional group tolerance, and simple execution. This strategy is a cornerstone of molecular hybridization, allowing the nitroimidazole core to be linked to other pharmacophores.

Copper-Catalyzed C-N Coupling: The Chan-Evans-Lam (CEL) coupling reaction provides a method for the N-arylation of the imidazole core itself. In one study, 2-nitroimidazole (azomycin) was successfully coupled with a range of aryl boronic acids using a copper(II) catalyst and a phenanthroline-based ligand. nih.gov This demonstrates the utility of copper catalysis for directly modifying the core heterocycle to generate libraries of N-substituted derivatives.

While the prompt mentions copper-catalyzed thioaminations, specific applications of this reaction for the direct synthesis or derivatization of this compound are not prominently featured in recent literature. The focus remains on cycloaddition and cross-coupling reactions for structural elaboration.

Table 2: Examples of Copper-Catalyzed Reactions for Nitroimidazole Derivatization

| Reaction Type | Catalyst/Ligand System | Substrates | Product Feature | Ref |

| Chan-Evans-Lam (CEL) Coupling | Copper(II) / 4,5-diazafluoren-9-one | 2-Nitroimidazole + Aryl boronic acids | N-arylated 2-nitroimidazole | nih.gov |

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source | Alkyne-functionalized imidazole + Azide | 1,2,3-Triazole linkage | General |

Base-Promoted Reactions

Base-promoted reactions are fundamental to the synthesis of this compound and its analogs. The classic route to nitroalkenes is the Henry reaction, which proceeds via a base-catalyzed addition of a nitroalkane to a carbonyl compound, followed by dehydration of the resulting nitro-alcohol intermediate. wikipedia.orgresearchgate.netsynarchive.com This dehydration step is often promoted by the reaction conditions or subsequent treatment with a dehydrating agent. A variety of bases, including alkali metal hydroxides, alkoxides, and organic amines, can be used to catalyze the initial condensation. wikipedia.org

A specific base-promoted synthesis of 2-nitro-1-vinyl-1H-imidazole has been described, starting from 2-nitroimidazole and 1,2-dibromoethane. mdpi.com The proposed mechanism involves the deprotonation of 2-nitroimidazole to form the 2-nitroimidazolide ion. This ion then acts as both a nucleophile, attacking the 1,2-dibromoethane in an SN2 reaction, and as a base, promoting an E2-type dehydrohalogenation of the intermediate to form the vinyl group. This dual role of the deprotonated imidazole highlights the importance of base promotion in this synthetic pathway. Studies on the alkylation of other nitroimidazoles have shown that the choice of base and solvent, such as potassium carbonate (K₂CO₃) in acetonitrile, can significantly influence reaction yields. derpharmachemica.com

Table 3: Base-Promoted Reactions in Nitroimidazole Synthesis

| Reaction Description | Base(s) | Starting Materials | Key Transformation | Ref |

| Henry Reaction (general) | Hydroxides, alkoxides, carbonates, amines | Nitroalkane + Aldehyde/Ketone | C-C bond formation to β-nitro alcohol | wikipedia.orgresearchgate.net |

| Synthesis of 2-nitro-1-vinyl-1H-imidazole | 2-nitroimidazolide ion (formed in situ) | 2-Nitroimidazole + 1,2-dibromoethane | Nucleophilic substitution and elimination | mdpi.com |

| N-alkylation of nitroimidazoles | K₂CO₃, KOH | 4-nitroimidazole (B12731) + Alkylating agents | Regioselective N-alkylation | derpharmachemica.com |

Enzyme-Catalyzed Methodologies

Biocatalysis has emerged as a powerful and sustainable technology in chemical synthesis, prized for its high selectivity and mild reaction conditions. nih.gov While the application of enzymatic methods for the specific synthesis of this compound is not yet widely established, the principles of biocatalysis suggest potential future routes.

Enzymes from the lyase class, for example, could potentially be engineered to catalyze a Henry-type reaction between 2-formyl-1H-imidazole and nitromethane. Subsequently, an enzyme-catalyzed dehydration could yield the final nitrovinyl product. Oxidoreductases are another class of enzymes that could be relevant, for instance, in the selective reduction of the nitro group in precursor molecules to access other functional derivatives. The development of novel enzyme variants through directed evolution and bioinformatics is a rapidly advancing field that could provide biocatalysts for this and other challenging chemical transformations in the future. nih.gov However, at present, this remains a prospective area of research rather than an established synthetic methodology for this specific compound.

Advanced Synthetic Techniques and Conditions

Advanced synthetic methodologies can offer significant advantages over traditional approaches, including accelerated reaction times, increased yields, and greener chemical processes. The application of these techniques to the synthesis of this compound, while not extensively documented, can be extrapolated from established protocols for related imidazole and nitroalkene compounds. The primary conventional route to nitroalkenes is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitroalcohol, followed by dehydration to yield the nitroalkene wikipedia.orgwikipedia.orgorganic-chemistry.org.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods derpharmachemica.comorientjchem.org. This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including various imidazole derivatives derpharmachemica.comnih.gov.

While a specific protocol for the microwave-assisted synthesis of this compound is not prominently described in the literature, the principles of MAOS can be applied to the key reaction steps. For instance, the Henry reaction, the foundational method for creating the nitrovinyl group, could potentially be accelerated under microwave irradiation. Microwave heating can promote the efficient formation of the initial β-nitroalcohol intermediate from 2-imidazolecarboxaldehyde and nitromethane. Subsequent dehydration to the final this compound product could also be facilitated by microwave energy, potentially in a one-pot procedure.

Research on other imidazole derivatives has demonstrated the effectiveness of microwave irradiation. For example, polysubstituted imidazoles have been synthesized in high yields (up to 97%) in short reaction times (4-9 minutes) using a chromium oxide nanoparticle catalyst in water under microwave irradiation nih.gov. Another study reports a one-pot, multicomponent reaction on a silica gel solid support to produce aryl imidazoles under microwave conditions . These examples suggest that a similar microwave-assisted approach could be developed for the synthesis of this compound, likely leading to a more efficient and rapid process.

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis of Imidazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Often higher |

| Energy Efficiency | Lower | Higher |

| Reaction Conditions | Often requires high boiling point solvents | Can be performed in low boiling point solvents or solvent-free |

This table is a generalized comparison based on literature for various imidazole syntheses and illustrates the potential advantages of applying microwave technology.

The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce environmental pollution and simplify product purification. These reactions are often conducted by grinding the reactants together, sometimes with a solid support or catalyst, or by using microwave irradiation on a neat reaction mixture acgpubs.orgasianpubs.org.

The Henry reaction has been successfully performed under solvent-free conditions. For example, imidazole itself has been used as an efficient Lewis base catalyst for the synthesis of 2-nitroalkanols from aldehydes and nitroalkanes using a solvent-free grinding method tandfonline.comtandfonline.com. This approach offers moderate to good yields without the formation of side products tandfonline.com. This suggests that a solvent-free condensation of 2-imidazolecarboxaldehyde with nitromethane, followed by dehydration, could be a viable route to this compound.

Combining solvent-free conditions with microwave assistance can further enhance reaction efficiency. The synthesis of various imidazole derivatives has been achieved under these conditions. For instance, a one-pot multicomponent reaction to synthesize aryl imidazoles has been carried out on a silica gel solid support under solvent-free microwave irradiation . Another example is the synthesis of imidazolines and benzimidazoles by grinding a mixture of a 1,2-diamine, an aldehyde, and a potassium ferrocyanide catalyst under solvent-free conditions, with the reaction completing in under two minutes acgpubs.org.

Table 2: Examples of Solvent-Free Synthesis of Imidazole Derivatives

| Reactants | Catalyst/Conditions | Product | Reference |

| 1,2-Diamine, Aldehyde | K₄[Fe(CN)₆], Grinding | Imidazoline/Benzimidazole | acgpubs.org |

| Aromatic Aldehyde, Ammonium (B1175870) Acetate, Benzil | Cr₂O₃ nanoparticles, Microwave, Water | Polysubstituted Imidazole | nih.gov |

| Primary Aromatic Amine, Aryl Aldehyde, NH₄OAc, Benzil | Silica gel, Microwave | Aryl Imidazole |

This table showcases the versatility of solvent-free methods for synthesizing the imidazole core structure, suggesting the potential for adapting these methods for derivatives like this compound.

Solid-phase synthesis is a technique where molecules are covalently bound to an insoluble polymer support and synthesized in a stepwise manner. This approach simplifies purification, as excess reagents and byproducts can be washed away, and allows for the potential for automation and combinatorial library synthesis.

While specific solid-phase synthetic protocols for this compound are not readily found in the surveyed literature, the synthesis of other nitroalkenes has been approached using solid-supported reagents. For example, polymer-supported triphenylphosphine has been utilized to facilitate Wittig-type reactions for the formation of carbon-carbon double bonds, which is a key step in some alkene syntheses researchgate.net.

A hypothetical solid-phase synthesis of this compound could involve anchoring an imidazole precursor to a solid support. For instance, 1H-imidazole-2-carboxylic acid could be attached to a resin. Subsequent reaction with a suitable nitro-containing building block, followed by cleavage from the resin, could yield the desired product. Alternatively, a nitroalkene could be synthesized on a solid support and then reacted with an imidazole-containing nucleophile. However, the development of such a protocol would require significant investigation to optimize reaction conditions and ensure compatibility with the solid support.

Reaction Mechanisms and Chemical Transformations

Intrinsic Reactivity of the Nitrovinyl Moiety: Electrophilic and Nucleophilic Character

The reactivity of 2-(2-nitrovinyl)-1H-imidazole is overwhelmingly dominated by the electrophilic nature of the nitrovinyl group. The nitro group (–NO₂) is a powerful electron-withdrawing group, exerting a strong negative inductive (-I) and resonance (-M) effect. This effect polarizes the conjugated π-system of the vinyl group, creating a significant electron deficiency at the β-carbon (the carbon atom further from the imidazole (B134444) ring). Consequently, this β-carbon becomes a prime target for attack by nucleophiles.

This pronounced electrophilicity makes the nitrovinyl moiety an excellent Michael acceptor. researchgate.netrsc.orgmasterorganicchemistry.com The 1,4-conjugate addition, or Michael reaction, is a thermodynamically controlled process favored by soft nucleophiles. wikipedia.orgorganic-chemistry.org The attack of a nucleophile on the β-carbon results in the formation of a resonance-stabilized intermediate, often a nitronate anion, which is subsequently protonated to yield the final addition product. wikipedia.orgyoutube.com While the imidazole ring itself is an electron-rich aromatic heterocycle, its influence on the vinyl group is overshadowed by the potent nitro functionality.

Michael Addition Reactions

The electron-deficient nature of the double bond in this compound makes it a highly effective substrate for Michael addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgresearchgate.net This reaction involves the 1,4-addition of a nucleophile (Michael donor) to the α,β-unsaturated system (Michael acceptor). organic-chemistry.org

Table 1: Overview of Michael Addition Reactions with this compound

| Reaction Type | Nucleophile (Michael Donor) | Bond Formed | Key Characteristics |

|---|---|---|---|

| Aza-Michael | Imidazole analogues, amines | Carbon-Nitrogen (C-N) | Versatile C-N bond formation, often proceeds under mild conditions, can be catalyzed by acids, bases, or occur neat. researchgate.netd-nb.inforesearchgate.net |

| Oxa-Michael | Alcohols, phenols | Carbon-Oxygen (C-O) | Forms ether linkages; can occur intramolecularly to form cyclic ethers. researchgate.netsemanticscholar.org |

| Thio-Michael | Thiols | Carbon-Sulfur (C-S) | Highly efficient and rapid reaction due to the high nucleophilicity of thiols. nih.govwikipedia.org |

Aza-Michael Addition of Imidazole Analogues

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile, is a particularly valuable transformation for synthesizing nitrogen-containing compounds. researchgate.netresearchgate.netsci-hub.st Imidazole and its derivatives are effective nitrogen nucleophiles in this context. d-nb.infochemrxiv.org

Detailed Mechanism of Carbon-Nitrogen Bond Formation

The mechanism of the aza-Michael addition of an imidazole analogue to this compound involves a two-step process:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on a nitrogen atom of the imidazole analogue at the electrophilic β-carbon of the nitrovinyl group. researchgate.net This forms a new carbon-nitrogen bond and generates a zwitterionic intermediate, which quickly rearranges to a more stable resonance-stabilized nitronate anion. wikipedia.org

Proton Transfer: The nitronate intermediate then abstracts a proton from a proton source in the reaction medium (such as the N-H of the attacking imidazole, a solvent, or a catalytic acid) at the α-carbon. wikipedia.orgyoutube.com This step neutralizes the intermediate and yields the final β-amino nitroalkane adduct.

This reaction can proceed under various conditions, including solvent-free and catalyst-free heating, or with the aid of acid or base catalysts to enhance the rate of reaction. d-nb.infoauburn.edu

Regioselectivity and Stereoselectivity in Michael Adduct Formation

Regioselectivity: The addition of the imidazole nucleophile is highly regioselective, occurring exclusively at the β-carbon of the nitrovinyl moiety. This is a direct consequence of the powerful electron-withdrawing nature of the nitro group, which dictates the position of nucleophilic attack in Michael acceptors. nih.gov The attack occurs specifically via one of the ring nitrogen atoms of the nucleophilic imidazole.

Stereoselectivity: The Michael addition creates at least one new stereocenter at the β-carbon. If the α-carbon is also substituted, a second stereocenter is formed, leading to the possibility of diastereomers. In the absence of a chiral influence (chiral substrate, catalyst, or auxiliary), the reaction typically yields a racemic mixture of enantiomers. sci-hub.st However, the use of chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can induce high levels of diastereo- and enantioselectivity in Michael additions to nitroalkenes. nih.govmdpi.com The formation of syn or anti diastereomers can be controlled by the catalyst and reaction conditions, which influence the geometry of the transition state. mdpi.com

Scope with Various Nucleophilic Species (e.g., Heterocyclic CH-acids)

The potent electrophilicity of the nitrovinyl group allows it to react with a broad spectrum of nucleophiles beyond nitrogen heterocycles. This includes carbon-based nucleophiles derived from CH-acids. Heterocyclic compounds with sufficiently acidic C-H bonds, such as certain thiazoles or electron-deficient pyrazoles, can be deprotonated by a base to form a carbanion. This carbanion can then act as a Michael donor, attacking the β-carbon of this compound to form a new carbon-carbon bond. The reaction's success depends on the pKa of the CH-acid and the strength of the base used for deprotonation.

Oxa-Michael and Thio-Michael Additions

In addition to nitrogen nucleophiles, oxygen and sulfur nucleophiles readily participate in Michael additions with this compound.

Oxa-Michael Addition: The addition of oxygen nucleophiles, such as alcohols or phenols, is termed the oxa-Michael reaction. chemrxiv.org This process can be catalyzed by either Brønsted or Lewis acids, which activate the carbonyl group (or in this case, the nitroalkene), or by bases, which deprotonate the alcohol to form a more potent alkoxide nucleophile. semanticscholar.orgchemrxiv.org Intramolecular oxa-Michael additions are particularly useful, as seen in the cyclization of 2-(2-nitrovinyl)phenols to form chromane (B1220400) derivatives. researchgate.netscispace.com

Thio-Michael Addition: The thio-Michael reaction involves the addition of a sulfur nucleophile, typically a thiol (R-SH). nih.gov This reaction is known for being exceptionally rapid and efficient, often proceeding to completion under mild, base-catalyzed conditions or sometimes even without a catalyst. nih.govacs.orgusm.edu Thiols are excellent nucleophiles for conjugate additions due to the high polarizability and softness of the sulfur atom. nsf.gov The reaction proceeds via a thiolate anion, which attacks the β-carbon to form a C-S bond, followed by protonation of the resulting enolate-type intermediate. nih.govwikipedia.org

Other Significant Chemical Transformations

Beyond Michael additions and cycloadditions, this compound and its precursors can undergo other important chemical transformations, primarily involving the imidazole ring.

The imidazole ring possesses two nitrogen atoms, one of which is a pyrrole-type nitrogen that can be readily alkylated or functionalized. The N-functionalization of imidazoles is a common strategy to modify their biological and physicochemical properties. nih.govotago.ac.nz

In the synthesis of 2-nitro-1-vinyl-1H-imidazole, the precursor 2-nitroimidazole (B3424786) is N-alkylated with 1,2-dibromoethane (B42909). mdpi.com This reaction proceeds via the formation of a 2-nitroimidazolide ion, which acts as a nucleophile and attacks the electrophilic carbon of 1,2-dibromoethane in an SN2 fashion. mdpi.com The reaction conditions, such as temperature and stoichiometry, can influence the outcome, leading to either the N-alkylated product or a subsequent elimination product. mdpi.com

The alkylation of the imidazole nitrogen can be influenced by steric and electronic factors. For unsymmetrical imidazoles, the regioselectivity of N-alkylation can be controlled by the reaction conditions and the nature of the substituents on the imidazole ring. otago.ac.nz

Table 1: Alkylation of 2-Nitroimidazole

| Alkylating Agent | Product | Reaction Type | Reference |

| 1,2-dibromoethane | 1-(2-bromoethyl)-2-nitro-1H-imidazole | N-Alkylation (SN2) | mdpi.com |

Elimination reactions are a fundamental class of organic reactions that involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. Dehydrohalogenation, the removal of a hydrogen and a halogen atom, is a common type of elimination reaction.

The synthesis of 2-nitro-1-vinyl-1H-imidazole from 1-(2-bromoethyl)-2-nitro-1H-imidazole provides a clear example of a dehydrohalogenation reaction. mdpi.com Following the initial N-alkylation of 2-nitroimidazole with 1,2-dibromoethane, the resulting bromoalkylated intermediate undergoes an E2-type dehydrohalogenation. In this proposed mechanism, a base, which can be another molecule of the 2-nitroimidazolide ion, abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the concerted elimination of HBr and the formation of the vinyl group. mdpi.com

This transformation highlights how the initial N-functionalization can be followed by a controlled elimination to introduce new functionality into the molecule, in this case, a reactive vinyl group that can be used for further molecular hybridization. mdpi.com

Isomerization and Fragmentation Pathways

The chemical behavior of this compound under energetic conditions, such as those induced by light or electron impact in mass spectrometry, is characterized by specific isomerization and fragmentation patterns. These pathways are dictated by the interplay between the imidazole ring and the nitrovinyl substituent.

Isomerization

The primary mode of isomerization for this compound involves the double bond of the nitrovinyl group, leading to geometric isomers. This process is a form of E/Z isomerization (or cis/trans isomerization), a common phenomenon in molecules with carbon-carbon double bonds wikipedia.orgoit.edu.

Photoisomerization, induced by photoexcitation, is a key mechanism for this transformation wikipedia.org. Upon absorption of light, the molecule is promoted to an excited state where the rotation around the double bond becomes possible, leading to the conversion between the E and Z isomers oit.edunih.govmdpi.com. While specific studies on this compound are not prevalent, the behavior of related unsaturated nitro compounds, such as β-nitrostyrene, demonstrates that irradiation can efficiently induce such isomerizations iupac.org. The process is often reversible, with different wavelengths of light potentially favoring one isomer over the other wikipedia.org. Computational studies on model compounds like 1-nitropropene (B103210) suggest that both trans (E) and cis (Z) isomers have similar photo-decay channels, although additional pathways may compete with isomerization depending on the specific molecular structure chemrxiv.org.

Fragmentation Pathways

In mass spectrometry, the fragmentation of this compound is governed by the dissociation of its energetically unstable molecular ion mdpi.com. The resulting fragmentation patterns provide crucial information for structural elucidation. The fragmentation is influenced by the inherent stabilities of the imidazole ring and the nitro group.

Based on the fragmentation of related nitro and imidazole compounds, several key pathways can be predicted:

Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-NO₂ bond, leading to the loss of a nitro radical (•NO₂) or nitrogen dioxide chemrxiv.org. This would result in a significant fragment ion corresponding to the [M - 46]⁺ peak.

Loss of Nitric Oxide: Elimination of nitric oxide (NO) is another characteristic fragmentation, often occurring after rearrangement (nitro-nitrite isomerization), resulting in an [M - 30]⁺ peak iupac.org.

Imidazole Ring Cleavage: The imidazole ring itself can undergo fragmentation. A characteristic fragmentation of the imidazole core involves the expulsion of hydrogen cyanide (HCN), leading to an azirine cation researchgate.net. This would produce fragments corresponding to [M - 27]⁺ or subsequent fragments after initial losses.

The table below outlines the potential major fragmentation pathways for this compound under mass spectrometry conditions.

| Proposed Fragmentation Pathway | Neutral Loss | Mass of Neutral Loss (Da) | Resulting m/z of Fragment Ion |

|---|---|---|---|

| Loss of Nitro Radical | •NO₂ | 46 | [M - 46]⁺ |

| Loss of Nitric Oxide | NO | 30 | [M - 30]⁺ |

| Loss of Hydroxyl Radical | •OH | 17 | [M - 17]⁺ |

| Cleavage of Imidazole Ring | HCN | 27 | [M - 27]⁺ (or from subsequent fragments) |

| Loss of Vinyl Group | C₂H₂ | 26 | [M - 26]⁺ |

Direct C-H Functionalization Strategies on Imidazole Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds like imidazole, avoiding the need for pre-functionalized starting materials nih.govresearchgate.net. For imidazole derivatives, including those with a 2-(2-nitrovinyl) substituent, these strategies primarily involve transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds nih.gov.

The imidazole ring possesses three C-H bonds at the C2, C4, and C5 positions, each with distinct reactivity. The C2-H bond is generally the most acidic and sterically accessible, often making it the most reactive site for deprotonation-based functionalization researchgate.netrsc.org. The C5-H bond is typically the most electron-rich, making it susceptible to electrophilic attack, while the C4-H bond is often the least reactive nih.govjst.go.jp.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a widely employed method for the direct arylation of imidazoles researchgate.netnih.gov. These reactions typically couple the imidazole C-H bond with aryl halides or other aryl sources. The regioselectivity of the reaction is a critical aspect and can be controlled by several factors:

Protecting Groups: The nitrogen atom of the imidazole is often protected, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This not only enhances solubility and stability but also directs the functionalization. For N-protected imidazoles, C5-arylation is often favored nih.gov.

Ligands: The choice of ligand for the palladium catalyst is crucial. Phosphine ligands and N-heterocyclic carbenes (NHCs) are commonly used to facilitate the catalytic cycle and influence regioselectivity jst.go.jpacs.org.

Directing Groups: Substituents on the imidazole ring can direct the arylation to a specific position. An electron-withdrawing group like the nitro group can act as a directing group, influencing the regioselectivity of the arylation acs.org. For 4-nitroimidazole (B12731) derivatives, palladium-catalyzed C-H arylation has been shown to proceed efficiently acs.org.

The table below summarizes representative conditions for palladium-catalyzed C-H arylation on the imidazole core.

| Position Functionalized | Catalyst System | Coupling Partner | Base/Solvent | Key Feature |

|---|---|---|---|---|

| C5 | Pd(OAc)₂ / P(n-Bu)Ad₂ | Aryl Bromides | K₂CO₃ / DMA | Effective for SEM-protected imidazoles nih.gov. |

| C4 | Pd(OPiv)₂ / F-bathophen | Heteroaryl Halides | Cs₂CO₃ / Toluene | Targets the least reactive C4 position in 2,5-disubstituted imidazoles jst.go.jp. |

| C2 | Pd(OAc)₂ | Aryl Iodides | Cs₂CO₃ / Toluene | C2-selective arylation of unprotected imidazole-4-carboxylates researchgate.net. |

| C5 | Pd-NHC Complexes | Aryl Chlorides | K₃PO₄ / Dioxane | Utilizes robust NHC ligands and activates less reactive aryl chlorides acs.org. |

Nickel-Catalyzed C-H Arylation

Nickel catalysis provides a more cost-effective and sustainable alternative to palladium for C-H functionalization researchgate.netrsc.orgnih.gov. Nickel-based systems have proven effective for the arylation of imidazoles, often with a different substrate scope, including the activation of less reactive C-O electrophiles (phenol derivatives) and chloroarenes rsc.orgnih.govnagoya-u.ac.jpelsevierpure.com. A key factor for successful nickel-catalyzed C-H coupling of imidazoles is often the use of a tertiary alcohol as a solvent, which can accelerate the reaction rsc.orgnih.gov.

The table below details typical conditions for nickel-catalyzed C-H arylation of imidazoles.

| Position Functionalized | Catalyst System | Coupling Partner | Base/Solvent | Key Feature |

|---|---|---|---|---|

| C2 | Ni(OTf)₂ / dcype | Phenol Derivatives | K₃PO₄ / t-amyl alcohol | Enables C-H/C-O coupling rsc.orgnih.gov. |

| C2 | Ni(OTf)₂ / dcype | Chloroarenes | K₃PO₄ / t-amyl alcohol | Effective for coupling with readily available chloroarenes nih.gov. |

| C2 | Ni(OTf)₂ / dcypt | Enol Derivatives | K₃PO₄ / t-amyl alcohol | Achieves C-H alkenylation of the imidazole ring rsc.orgnih.gov. |

For a substrate like this compound, direct C-H functionalization would target the C4 and C5 positions. The strong electron-withdrawing nature of the 2-substituent would significantly influence the electron density and acidity of these C-H bonds, thereby affecting the regiochemical outcome of the arylation reaction.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 2-(2-Nitrovinyl)-1H-imidazole.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT methods are used to predict a variety of properties. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Conformational analysis, a part of this process, explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. This is particularly relevant for the bond connecting the imidazole (B134444) ring and the nitrovinyl group. The potential energy surface can be scanned by systematically changing key dihedral angles to identify the most stable conformers. nih.gov

Interactive Data Table: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond | Bond Length (Å) | Angle | Bond Angle (°) |

| Imidazole Ring | C-N | 1.38 | N-C-N | 110 |

| C=C | 1.36 | C-N-C | 108 | |

| Nitrovinyl Group | C=C | 1.34 | C-C-N | 120 |

| C-N | 1.47 | C-N-O | 118 | |

| N=O | 1.22 | O-N-O | 124 |

Note: These values are illustrative and would be precisely determined through DFT calculations.

Vibrational analysis, following geometry optimization, calculates the frequencies of the normal modes of vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. asianpubs.orgresearchgate.net For this compound, characteristic vibrational modes would include the stretching and bending of the imidazole ring, the C=C and N=O stretching of the nitrovinyl group, and C-H vibrations. asianpubs.org

Furthermore, DFT can predict other spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help interpret experimental NMR spectra. plos.org Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. mdpi.com

Interactive Data Table: Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Imidazole | 3100-3300 |

| C=C Stretch | Imidazole/Vinyl | 1600-1650 |

| NO₂ Asymmetric Stretch | Nitro | 1520-1560 |

| NO₂ Symmetric Stretch | Nitro | 1340-1380 |

| C-N Stretch | Imidazole/Nitro | 1100-1300 |

Note: These are typical ranges and precise values would be obtained from specific DFT calculations.

The electronic structure of a molecule is key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comschrodinger.com For this compound, the HOMO is expected to be localized on the imidazole ring, while the electron-withdrawing nitrovinyl group would contribute significantly to the LUMO. nih.gov

Interactive Data Table: Frontier Orbital Energies (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 | Chemical reactivity indicator |

Note: These values are for illustrative purposes and would be determined by DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.comresearchgate.netnih.gov In an MEP map, negative potential (typically colored red) indicates electron-rich areas, while positive potential (blue) signifies electron-poor regions. For this compound, the oxygen atoms of the nitro group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. The hydrogen atom on the imidazole nitrogen and the protons of the vinyl group would likely be areas of positive potential. researchgate.nettandfonline.com

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. komorowski.edu.plnih.gov The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the prediction of sites for nucleophilic and electrophilic attack. For this compound, Fukui function analysis would likely indicate the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group as potential sites for electrophilic attack, while certain carbon atoms in the imidazole ring and the vinyl group might be more susceptible to nucleophilic attack. researchgate.net

Interactive Data Table: Global Reactivity Descriptors (Illustrative)

| Descriptor | Value (eV) | Interpretation |

| Chemical Potential (μ) | -4.5 | Tendency to lose or gain electrons |

| Chemical Hardness (η) | 2.0 | Resistance to change in electron distribution |

| Global Softness (S) | 0.5 | Reciprocal of hardness |

| Electrophilicity Index (ω) | 5.06 | Propensity to accept electrons |

Note: These values are calculated from HOMO and LUMO energies and are for illustrative purposes.

Reaction Mechanism Elucidation through Computational Chemistry

The elucidation of reaction mechanisms is a cornerstone of computational chemistry, providing insights that are often inaccessible through experimental means alone. For this compound, understanding its formation and subsequent reactions would involve a multi-faceted computational approach.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a given reaction, the PES maps out all possible geometric arrangements of the atoms involved, along with their corresponding energies. By exploring the PES, chemists can identify the most likely pathways for a reaction to occur.

For the synthesis or reaction of this compound, PES calculations would be performed using quantum mechanical methods such as Density Functional Theory (DFT). These calculations would identify the lowest energy paths connecting reactants to products, revealing the intricate dance of atoms during a chemical transformation. While specific PES calculations for this compound are not documented, studies on other 2-nitroimidazole (B3424786) derivatives have utilized DFT to explore their conformational landscapes and reaction pathways. nih.gov

Table 1: Illustrative Example of Calculated Energy Profile for a Hypothetical Reaction Pathway of a Nitrovinylimidazole Derivative.

| Reaction Coordinate | Relative Energy (kcal/mol) | Geometric Description |

| Reactants | 0.0 | Separated starting materials |

| Transition State 1 | +15.2 | Formation of an intermediate |

| Intermediate | -5.6 | A metastable species |

| Transition State 2 | +10.8 | Transformation of the intermediate |

| Products | -20.1 | Final reaction products |

Note: This table is a hypothetical representation to illustrate the type of data obtained from PES calculations.

Along the reaction pathways traced on the PES, key structures known as transition states and reaction intermediates are identified. Transition states are high-energy, transient configurations that represent the energy barrier to a reaction, while intermediates are temporary, stable species that are formed and consumed during the reaction.

Computational methods can precisely locate these structures and characterize their geometries and vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The characterization of these transient species is crucial for a complete understanding of the reaction mechanism. For instance, in the proposed mechanism for the formation of the related compound 2-nitro-1-vinyl-1H-imidazole, a bromoalkylated intermediate is suggested. mdpi.com A detailed computational study would be able to confirm the existence and stability of such an intermediate.

Beyond ground-state reactions, the photochemistry of a molecule, or its behavior upon absorption of light, is of significant interest. When a molecule is in an electronically excited state, it can undergo rapid, non-radiative decay back to the ground state through points of degeneracy between two electronic states, known as conical intersections. These act as funnels, facilitating efficient transitions between potential energy surfaces.

The study of conical intersections is critical for understanding the photostability and photochemical reaction pathways of molecules like this compound, particularly given that nitroaromatic compounds are known to have complex excited-state dynamics. While no specific studies on conical intersections in this compound have been reported, research on other nitroaromatic systems highlights their importance in processes like intersystem crossing and photodissociation.

Often, a set of reactants can lead to multiple different products through competitive reaction pathways. Computational chemistry can be used to evaluate the relative energy barriers of these competing pathways. The transition state with the lowest energy will generally correspond to the major reaction pathway, leading to the kinetically favored product.

For this compound, there could be various competing reactions, such as addition to the nitrovinyl group or reactions involving the imidazole ring. By calculating the activation energies for each potential pathway, a computational analysis can predict the likely outcome of a reaction under different conditions. Studies on nitroimidazoles have shown the existence of competitive fragmentation pathways, such as the elimination of NO or NO2, which can be computationally investigated. mdpi.com

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.

For a series of substituted nitrovinylimidazoles, QSAR models could be developed to predict their reactivity or biological activity based on descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and hydrophobicity. While specific QSAR studies for this compound are not available, the methodology has been applied to other nitroimidazole derivatives to understand their therapeutic effects. nih.gov

Table 2: Example of Molecular Descriptors Used in QSAR Studies.

| Descriptor | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) |

| Dipole Moment | A measure of the molecule's overall polarity | Influences intermolecular interactions and solubility |

| LogP | Octanol-water partition coefficient | A measure of hydrophobicity, affecting biological uptake |

Note: This table provides examples of common descriptors and is not specific to this compound.

Correlation between Structural and Optoelectronic Properties

The optoelectronic properties of a molecule, such as its absorption and emission of light, are intrinsically linked to its electronic structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic spectra of molecules.

For this compound, TD-DFT calculations could predict its UV-Visible absorption spectrum, which is determined by the energy difference between the ground and excited electronic states. These calculations can also provide insights into the nature of the electronic transitions, for example, whether they are localized on the imidazole ring or involve charge transfer between the nitro group and the rest of the molecule. The correlation of these calculated properties with experimental data is a powerful tool for validating the computational models and for designing molecules with desired optical properties. Computational studies on related 2-nitroimidazole-based compounds have demonstrated the use of TD-DFT to gain insight into their excited states. nih.gov

Table 3: Hypothetical Calculated Electronic Transition Data for this compound.

| Transition | Excitation Energy (eV) | Oscillator Strength | Nature of Transition |

| S0 -> S1 | 3.85 | 0.45 | π -> π* (HOMO to LUMO) |

| S0 -> S2 | 4.52 | 0.12 | n -> π* (Lone pair to antibonding) |

| S0 -> S3 | 5.10 | 0.08 | Intramolecular Charge Transfer |

Note: This table is a hypothetical representation of data that could be obtained from TD-DFT calculations.

Applications in Organic Synthesis and Materials Chemistry

Utility as Building Blocks for Complex Molecular Architectures

Organic building blocks are functionalized molecules that form the basic components for the bottom-up assembly of more complex molecular architectures. 2-(2-Nitrovinyl)-1H-imidazole fits this description perfectly, offering multiple reactive sites that can be addressed selectively to build intricate chemical structures. The imidazole (B134444) nucleus provides sites for N-alkylation or N-arylation, while the conjugated nitroalkene system is primed for a variety of addition and cycloaddition reactions.

The reactive nature of the nitrovinyl group makes this compound an excellent precursor for the synthesis of more complex nitrogen-containing heterocycles. The electron-deficient double bond and the nitro group can participate in various cyclization and cycloaddition reactions.

Diels-Alder Reactions: The activated double bond of the nitrovinyl moiety can act as a dienophile in [4+2] cycloaddition reactions. For instance, its reaction with electron-rich dienes can lead to the formation of six-membered rings, which, after subsequent transformations, can yield substituted anilines or other aromatic systems. The nitro group in conjugated nitroalkenes makes them highly reactive in these processes mdpi.com.

Reductive Cyclization: The nitro group can be selectively reduced to an amino group. This newly formed amine can then participate in intramolecular cyclization reactions with other functional groups, either pre-existing or introduced onto the imidazole ring, to form fused heterocyclic systems like imidazopyrimidines or imidazodiazepines.

1,3-Dipolar Cycloadditions: The electron-deficient alkene is a prime candidate for reacting with 1,3-dipoles such as nitrile oxides or azomethine ylides to construct five-membered heterocyclic rings like isoxazolines or pyrrolidines mdpi.com.

The table below summarizes potential synthetic routes to various heterocycles starting from this compound.

| Reaction Partner (Diene/Dipole) | Reaction Type | Resulting Heterocyclic Core |

| Electron-rich diene (e.g., Danishefsky's diene) | [4+2] Cycloaddition | Substituted Cyclohexene (precursor to anilines) |

| Nitrile Oxide (from an oxime) | 1,3-Dipolar Cycloaddition | Isoxazoline |

| Azomethine Ylide | 1,3-Dipolar Cycloaddition | Pyrrolidine (B122466) |

| Hydrazine derivatives | Michael Addition/Cyclization | Pyrazolidine |

The primary utility of this compound in bond formation lies in its function as a potent electrophile, specifically as a Michael acceptor. The strong electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl group highly susceptible to nucleophilic attack. This reactivity is a cornerstone of C-C and C-heteroatom bond-forming strategies uts.edu.au.

Carbon-Carbon Bond Formation: A wide array of carbon-based nucleophiles can be added to the nitrovinyl system. This includes enolates, enamines, organometallic reagents (like Grignards or organocuprates), and cyanide, leading to the formation of a new C-C bond and elongating the carbon skeleton. The Henry reaction, which is used to synthesize nitrovinyl compounds, is a classic example of C-C bond formation researchgate.net.

Carbon-Heteroatom Bond Formation: The addition of heteroatom nucleophiles is a straightforward method for introducing functionality. This aza-Michael or thia-Michael addition involves the reaction of amines, thiols, or alcohols with the activated alkene researchgate.netresearchgate.netd-nb.infochemrxiv.org. This reaction is highly efficient and often proceeds under mild, catalyst-free conditions, forming a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond.

Precursors in Molecular Hybridization Strategies for Chemical Library Generation

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule nih.gov. This approach can lead to compounds with improved affinity, better selectivity, or a novel mechanism of action. This compound is an excellent platform for this strategy mdpi.comresearchgate.netnih.gov.

The compound itself contains the imidazole pharmacophore, which is present in numerous bioactive molecules. The nitrovinyl group serves as a highly reactive and versatile linker. By reacting this compound with a library of different nucleophiles (each containing a second pharmacophore), a large and diverse library of hybrid molecules can be generated rapidly. For example, a known kinase inhibitor containing a thiol group could be covalently linked to the imidazole core via a thia-Michael addition, creating a new hybrid molecule with potential dual-activity. This strategy is valuable in medicinal chemistry for the efficient exploration of chemical space and the generation of new lead compounds mdpi.comresearchgate.net.

Role as Activated Michael Acceptors in Multi-Component and Cascade Reactions

The electron-deficient nature of the double bond in this compound makes it a powerful Michael acceptor, a key feature for its use in complex reaction sequences researchgate.netnih.gov.

Multi-Component Reactions (MCRs): In MCRs, three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. This compound can act as the electrophilic component, trapping a nucleophile that is generated in situ from the other reaction partners.

Cascade Reactions: These reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially without isolating intermediates. The initial Michael addition to this compound can trigger subsequent reactions. For example, the nitronate anion formed after the initial nucleophilic attack is itself nucleophilic and can participate in an intramolecular cyclization or react with another electrophile present in the reaction mixture researchgate.netnih.gov. This allows for the rapid construction of complex polycyclic structures in a single, efficient operation.

The table below lists examples of nucleophiles suitable for Michael additions to this compound.

| Nucleophile Class | Specific Example | Type of Michael Addition |

| Amines | Piperidine | Aza-Michael |

| Thiols | Thiophenol | Thia-Michael |

| Alcohols | Sodium methoxide | Oxa-Michael |

| Carbon Nucleophiles | Diethyl malonate | C-C Bond Formation |

| Organometallics | Phenylmagnesium bromide | C-C Bond Formation |

Generation of Specific Imidazole-Functionalized Compounds with Tunable Properties

The properties of compounds derived from this compound can be systematically modified or "tuned" by functionalizing the imidazole ring nih.gov. The N-1 position of the imidazole ring is readily alkylated or arylated using various electrophiles. Introducing different substituents at this position can influence:

Electronic Properties: Attaching an electron-donating or electron-withdrawing group to the imidazole nitrogen can modulate the electron density of the entire system, thereby increasing or decreasing the electrophilicity of the nitrovinyl Michael acceptor.

Steric Hindrance: Bulky groups on the nitrogen can sterically hinder the approach of nucleophiles to the nitrovinyl group, potentially influencing the stereochemical outcome of addition reactions.

Physicochemical Properties: Altering the N-1 substituent dramatically changes properties like solubility, lipophilicity, and crystal packing, which are critical for applications in medicinal chemistry and materials science. This tunability allows for the rational design of imidazole-functionalized compounds with specific, desired characteristics.

Potential in Advanced Materials Development (e.g., Optoelectronic Devices, based on related compounds)

While direct applications of this compound in materials science are not yet widely reported, its molecular structure suggests significant potential based on the known properties of related compounds. Imidazole derivatives are widely studied for their applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs), often serving as host or electron-transporting materials tandfonline.com.

The structure of this compound features an electron-rich imidazole ring linked to a strongly electron-withdrawing nitrovinyl group. This arrangement creates an intramolecular donor-acceptor (D-A) or "push-pull" system. Such systems are of great interest in materials chemistry for several reasons:

Nonlinear Optics (NLO): D-A molecules often exhibit large second-order NLO properties, which are useful for applications like frequency doubling in lasers researchgate.net.

Fluorescent Probes: The fluorescence properties of D-A systems can be highly sensitive to their environment. This could allow for the development of fluorescent sensors where, for example, the addition of a nucleophile to the nitrovinyl group disrupts the conjugation and causes a detectable change in the emission wavelength or intensity researchgate.netbohrium.com.

Optical Waveguides: Crystalline organic materials based on D-A imidazole derivatives have been shown to act as optical waveguides, capable of channeling light efficiently nih.gov. The specific electronic and crystal packing properties of this compound derivatives could be exploited for similar photonic applications.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-Nitrovinyl)-1H-imidazole derivatives be optimized under varying catalytic conditions?

- Methodology : Optimize reaction parameters by testing catalysts (e.g., ammonium acetate, dibenzoyl) and solvents (methanol, ethyl acetate) in stepwise condensation reactions. Monitor purity via melting point analysis and spectroscopic validation (IR, H/C NMR). For example, achieved high yields using L-phenylalaninol, ammonium acetate, and o-nitrobenzaldehyde in methanol at 65°C for 12 hours, followed by column chromatography . Comparative studies in highlight the role of solvent polarity in controlling byproduct formation .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound derivatives?

- Methodology : Use IR spectroscopy to confirm nitro group stretching (~1520 cm) and imidazole ring vibrations. H NMR can identify vinyl proton coupling (δ 6.5–7.5 ppm) and aromatic substituents. C NMR and X-ray crystallography (as in ) resolve stereochemical details, such as dihedral angles between the imidazole core and nitrovinyl substituents . Elemental analysis (C, H, N) validates stoichiometry, as demonstrated in for benzimidazole analogs .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound derivatives to biological targets like EGFR?

- Methodology : Employ docking software (AutoDock Vina, Schrödinger) to simulate interactions between the nitrovinyl group and EGFR kinase domains. used in-silico docking to identify hydrogen bonding between imidazole derivatives and active-site residues (e.g., Met793). Validate predictions with in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines . ’s crystallographic data (e.g., intramolecular C–H⋯π interactions) can refine docking models .

Q. What strategies address contradictions in spectroscopic data for structurally similar this compound analogs?

- Methodology : Cross-validate results using orthogonal techniques. For example, discrepancies in H NMR chemical shifts (e.g., vs. 6) may arise from solvent effects or crystallographic packing. Use X-ray diffraction (as in ) to resolve ambiguities in stereochemistry . Density Functional Theory (DFT) calculations can model electronic environments to explain spectral variations.

Q. How can ADMET analysis guide the prioritization of this compound derivatives for preclinical studies?

- Methodology : Use tools like SwissADME or ADMETLab to predict bioavailability, metabolic stability, and toxicity. combined in-silico ADMET profiling (e.g., Lipinski’s Rule of Five) with experimental logP values to prioritize compounds with low hepatotoxicity . Incorporate Ames test data ( ) to assess mutagenicity of nitro-containing analogs .

Q. What synthetic routes leverage AI-driven retrosynthesis tools for this compound derivatives?

- Methodology : Platforms like Pistachio or Reaxys apply template-based AI models to propose one-step syntheses. highlights retro-synthetic disconnections (e.g., nitro group introduction via nitration or condensation) using precursor scoring and plausibility thresholds . Validate AI-predicted routes experimentally, as in ’s use of chiral amino alcohols for stereocontrol .

Q. How do structural modifications (e.g., aryl substitutions) influence the antibacterial activity of this compound derivatives?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO, -Cl) or donating (-OCH) groups and test against Gram-positive/negative strains ( ). Structure-Activity Relationship (SAR) analysis can correlate substituent effects (e.g., para-fluorophenyl in ’s 5b) with MIC values . Molecular dynamics simulations may explain enhanced membrane penetration of hydrophobic derivatives.

Q. What experimental conditions stabilize this compound derivatives against thermal or photolytic degradation?

- Methodology : Conduct accelerated stability studies under varying pH, temperature, and UV exposure. ’s Maillard reaction studies suggest nitrovinyl groups may undergo hydrolysis under acidic conditions; mitigate this via lyophilization or inert-atmosphere storage . Use HPLC-MS to track degradation products and identify stable formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.